Home > Products > Screening Compounds P7588 > 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile
2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile -

2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile

Catalog Number: EVT-13262218
CAS Number:
Molecular Formula: C8HCl3N4
Molecular Weight: 259.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound belonging to the class of pyridopyrimidines, which are known for their diverse biological activities. This compound features a pyrido[2,3-d]pyrimidine core that has been substituted at the 2, 4, and 7 positions with chlorine atoms and at the 6 position with a carbonitrile group. The presence of these functional groups contributes to its potential applications in pharmaceuticals and agrochemicals.

Source

The synthesis and properties of 2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile have been explored in various scientific studies and patents. Research indicates that this compound can be synthesized through multiple methods involving different starting materials and reaction conditions .

Classification

This compound is classified as a heterocyclic aromatic compound due to its ring structure containing nitrogen atoms. It falls under the broader category of pyridopyrimidines, which are known for their roles in medicinal chemistry and as potential therapeutic agents targeting various biological pathways.

Synthesis Analysis

Methods

The synthesis of 2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile can be achieved through several methods:

  1. Condensation Reactions: The compound can be synthesized by condensing appropriate pyridine and pyrimidine derivatives in the presence of catalysts.
  2. Cyclization: Specific reactions involve cyclization processes where precursors such as cyanoacetates and halogenated compounds are utilized .
  3. Palladium-Catalyzed Reactions: Recent advancements have introduced palladium-catalyzed reactions that enhance regioselectivity and yield .

Technical Details

The synthesis typically involves multiple steps, including:

  • Formation of an intermediate via condensation or cyclization.
  • Halogenation or substitution reactions to introduce chlorine atoms.
  • Final modifications to add the carbonitrile group at the 6 position.
Molecular Structure Analysis

Structure

The molecular structure of 2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile consists of a bicyclic framework with three chlorine substituents and a cyano group. The arrangement of these substituents significantly influences the compound's reactivity and biological activity.

Data

  • Molecular Formula: C_8H_3Cl_3N_4
  • Molecular Weight: Approximately 257.5 g/mol
  • Structural Features: The chlorine atoms are located at positions 2, 4, and 7 on the pyridopyrimidine ring system, while the cyano group is attached to the 6 position.
Chemical Reactions Analysis

Reactions

The chemical behavior of 2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile includes:

  1. Nucleophilic Substitution: The chlorine atoms can undergo nucleophilic substitution reactions with various nucleophiles.
  2. Electrophilic Aromatic Substitution: The aromatic nature allows for electrophilic substitutions at available positions on the ring.
  3. Cycloaddition Reactions: Potential for cycloaddition with alkenes or alkynes under suitable conditions .

Technical Details

These reactions often require specific conditions such as temperature control, choice of solvents, and catalysts to optimize yields and selectivity.

Mechanism of Action

Process

The mechanism by which 2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile exerts its biological effects typically involves interaction with specific enzymes or receptors within cells.

  1. Enzyme Inhibition: Research indicates that derivatives of this compound may inhibit key enzymes like PI3K and mTOR involved in cell signaling pathways related to cancer .
  2. Binding Interactions: Molecular docking studies suggest that the compound binds effectively within active sites of target proteins due to its structural features .

Data

In vitro studies have shown that certain derivatives exhibit low nanomolar IC50 values against specific kinases, indicating potent biological activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts readily with nucleophiles due to electrophilic sites created by chlorination.

Relevant data from studies indicate that variations in substituents can significantly alter these properties .

Applications

Scientific Uses

The applications of 2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile span various fields:

  1. Pharmaceuticals: Investigated for use as anticancer agents due to their ability to inhibit critical signaling pathways.
  2. Agricultural Chemicals: Potential use as herbicides or fungicides owing to their bioactive properties.
  3. Research Tools: Utilized in biochemical assays to study enzyme activities and cellular processes related to cancer biology .
Introduction to Pyridopyrimidine Scaffolds in Medicinal Chemistry

Historical Evolution of Pyridopyrimidine-Based Drug Discovery

Pyridopyrimidine derivatives represent a cornerstone of modern medicinal chemistry, with their drug discovery journey tracing back to foundational heterocyclic systems like pteridines and purines. These fused bicyclic scaffolds gained prominence due to their structural mimicry of nucleotide bases, enabling targeted interactions with biological macromolecules. The historical trajectory accelerated with the development of kinase inhibitors, where pyridopyrimidines emerged as privileged structures for ATP-competitive binding. Notably, FDA-approved drugs such as idelalisib (PI3Kδ inhibitor for hematologic malignancies), duvelisib, and alpelisib (PI3Kα inhibitor for PIK3CA-mutated breast cancer) exemplify the therapeutic impact of this chemotype [3]. The morpholinopyrimidine derivative buparlisib (BKM120) further demonstrated the clinical potential of pyridopyrimidines as dual PI3K/mTOR inhibitors in phase III trials for metastatic breast cancer [3].

Table 1: Clinically Developed Pyridopyrimidine-Based Kinase Inhibitors

Drug NameMolecular TargetTherapeutic IndicationDevelopment Status
IdelalisibPI3Kδ/γChronic lymphocytic leukemia, lymphomaFDA-approved (2014)
AlpelisibPI3KαPIK3CA-mutated advanced breast cancerFDA-approved (2019)
DuvelisibPI3Kδ/γRelapsed/refractory CLL/SLLFDA-approved (2018)
Buparlisib (BKM120)Pan-PI3K/mTORMetastatic breast cancerPhase III trials

The structural evolution progressed from 2,4-disubstituted derivatives to more complex 2,4,7-trisubstituted systems designed to overcome limitations of early inhibitors. This innovation addressed critical challenges in kinase inhibition, including isoform selectivity, dual PI3K/mTOR targeting to bypass compensatory signaling pathways, and optimization of pharmaceutical properties. The incorporation of halogen atoms and carbonitrile groups at specific positions—as exemplified by 2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile—reflects sophisticated medicinal chemistry strategies to enhance binding affinity and modulate physicochemical properties [3].

Structural Significance of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile in Heterocyclic Chemistry

This compound exemplifies strategic functionalization of the pyrido[2,3-d]pyrimidine core, where regiochemistry profoundly influences reactivity and molecular interactions. The [2,3-d] isomer positions the pyridine nitrogen at the 1-position (equivalent to position 8 in purine numbering), creating distinct electronic and steric environments compared to [3,2-d] or [3,4-d] isomers. X-ray crystallography and computational analyses reveal that this arrangement facilitates planar molecular geometry essential for intercalation into kinase hinge regions [1] [4].

The chlorine atoms at C2, C4, and C7 create a versatile chemical platform for regioselective derivatization. Experimental evidence confirms that C4 exhibits the highest electrophilicity due to the combined electron-withdrawing effects of the adjacent ring nitrogen (N3) and the carbonitrile group. Subsequent reactivity follows the order C4 > C2 > C7, enabling sequential displacement with nitrogen and oxygen nucleophiles. The C7 chlorine participates in Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) under carefully controlled conditions, while the C6-carbonitrile group offers orthogonal modification via hydrolysis, reduction, or cycloaddition chemistry [1] [3] [8].

Table 2: Regioselective Reactivity Profile of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile

PositionElectrophilicityPreferred ReactionsElectronic Influence
C4HighSNAr with amines/alcohols (0°C–25°C)Activated by N3, ortho-CN
C2ModerateSNAr (50°C–80°C), Pd-catalyzed aminationDeactivated by meta-CN
C7LowPd-catalyzed cross-couplings (100°C–120°C)Steric hindrance from C6 substituent
C6-CNN/AHydrolysis, reduction, cycloadditionsConjugation with π-system enhances electrophilicity

Molecular weight (234.47 g/mol) and calculated properties (cLogP ~2.8, PSA ≈ 70 Ų) position this scaffold favorably for lead optimization. The carbonitrile group enhances crystallinity—critical for purification and formulation—while contributing minimal steric bulk. Predicted density (1.685 g/cm³) and boiling point (316°C) further indicate suitability for standard synthetic and pharmaceutical processing [1] [4].

Role of Chlorine and Carbonitrile Substituents in Bioactivity Modulation

The chlorine atoms serve dual roles: as leaving groups for molecular diversification and as pharmacophores influencing target engagement. Biochemical assays demonstrate that the C4 chlorine is indispensable for initial hinge binding in kinases, forming a critical hydrogen bond with backbone amide groups (e.g., Val851 in PI3Kγ). Sequential displacement of chlorines with morpholine (C4) and 3-hydroxyphenyl (C2) yields derivatives with low nanomolar IC50 values (3–10 nM) against PI3Kα. Retaining the C7 chlorine or replacing it with small hydrophobic groups (vinyl, methyl) enhances mTOR affinity, enabling dual PI3K/mTOR inhibition—a strategy to overcome compensatory pathway activation observed with selective inhibitors [3].

The C6-carbonitrile exerts multifaceted effects:

  • Electronic Modulation: Withdraws electrons from the pyrimidine ring, amplifying the electrophilicity at C4 (Hammett σp = 0.56) and facilitating nucleophilic displacement.
  • Hydrogen Bonding: Functions as a hydrogen bond acceptor (distance: 3.2–3.5 Å) with serine/threonine residues in the kinase affinity pocket.
  • Dipole Alignment: Alters molecular dipole moment (predicted Δμ = 2.1 D) to favor orientation in hydrophobic ATP-binding clefts.
  • Metabolic Stabilization: Replaces metabolically labile methyl groups while maintaining similar steric requirements [3] [4].

Docking simulations of carbonitrile-containing derivatives reveal 0.5–1.2 kcal/mol binding energy improvements compared to carboxylate or carboxamide analogs, attributed to optimal van der Waals contacts and desolvation penalties. This electronic fine-tuning enables nanomolar cellular potency against cancer lines with hyperactivated PI3K pathways, validating the 2,4,7-trichloro-6-carbonitrile architecture as a versatile pharmacophore for kinase-targeted drug discovery [3].

Properties

Product Name

2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile

IUPAC Name

2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile

Molecular Formula

C8HCl3N4

Molecular Weight

259.5 g/mol

InChI

InChI=1S/C8HCl3N4/c9-5-3(2-12)1-4-6(10)14-8(11)15-7(4)13-5/h1H

InChI Key

YWYMWWKPJGQQLP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC2=C1C(=NC(=N2)Cl)Cl)Cl)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.